molecular formula C12H10ClNOS B2579825 7-chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one CAS No. 303987-53-3

7-chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Cat. No. B2579825
CAS RN: 303987-53-3
M. Wt: 251.73
InChI Key: BANAMJRTURPIHF-UHFFFAOYSA-N
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Description

7-Chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, also known as CPT-11, is a novel organic compound used in scientific research. CPT-11 is a prodrug, meaning that it is inactive until it is metabolized by enzymes in the body. Once it is metabolized, it is then converted into its active form, SN-38. CPT-11 has been studied for its potential applications in scientific research, as well as its biochemical and physiological effects on the body.

Scientific Research Applications

Pharmacological and Synthetic Profile

1,5-Benzothiazepines are pivotal in drug research because of their wide range of biological activities. This class of compounds exhibits coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker effects. Researchers have been particularly interested in 1,5-benzothiazepine derivatives for lead discovery, as they have shown activity against different families of targets. The synthesis and chemical transformations of these derivatives have stimulated a broad spectrum of methods, highlighting their importance in medicinal chemistry for developing new compounds with enhanced efficacy and safety (Dighe et al., 2015).

Diverse Biological Activities

The 1,5-benzothiazepine derivatives, including the specific compound , have been recognized for their tranquilizer, antidepressant, antihypertensive, calcium channel blocker, antimicrobial, anticancer, antifungal, anthelmintic, anti-diabetic, and amyloid imaging agent properties. This broad spectrum of activities underscores the potential of these compounds in developing new therapeutic agents with improved efficacy and safety profiles. The structure-activity relationship (SAR) of the most potent compounds is a critical area of research, providing insights for medicinal chemists to innovate newer compounds featuring the 1,5-benzothiazepine moiety (Khasimbi et al., 2021).

properties

IUPAC Name

7-chloro-5-prop-2-ynyl-2,3-dihydro-1,5-benzothiazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNOS/c1-2-6-14-10-8-9(13)3-4-11(10)16-7-5-12(14)15/h1,3-4,8H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANAMJRTURPIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)CCSC2=C1C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

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